molecular formula C12H22O2 B13737320 2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate CAS No. 4605-47-4

2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate

Cat. No.: B13737320
CAS No.: 4605-47-4
M. Wt: 198.30 g/mol
InChI Key: XGPBVBUAIVOKAC-UHFFFAOYSA-N
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Description

2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate, closely related to the widely studied compound alpha-campholene acetate , is a high-purity chemical reagent for professional research and development. This compound belongs to the class of monocyclic monoterpenoids and is of significant interest in industrial applications, particularly as a building block in the synthesis of fragrance and flavor ingredients. Its saturated cyclopentane structure makes it a valuable intermediate for exploring novel synthetic pathways and generating hydrogenated analogs of well-known fragrance materials. Researchers value this compound for its potential to contribute to the development of new scent profiles. When used as a precursor or intermediate, its derivatives can exhibit a range of organoleptic properties, providing a foundation for creating complex aromatic compositions . The compound is typically supplied as a clear liquid and should be stored under refrigeration in tightly sealed containers to maintain stability and purity . This product is intended for laboratory research purposes only and is not meant for diagnostic, therapeutic, or personal use. It is essential for researchers to consult the relevant Safety Data Sheet (SDS) and conduct appropriate risk assessments before handling this material in the laboratory.

Properties

CAS No.

4605-47-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-(2,2,3-trimethylcyclopentyl)ethyl acetate

InChI

InChI=1S/C12H22O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h9,11H,5-8H2,1-4H3

InChI Key

XGPBVBUAIVOKAC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C)C)CCOC(=O)C

Origin of Product

United States

Preparation Methods

Hydrogenation of (E)-(R)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-buten-1-al

According to a European patent (EP0829463B2), the title compound can be prepared by hydrogenating a precursor aldehyde, (E)-(R)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-buten-1-al, under catalytic conditions to yield the corresponding alcohol intermediate. This is followed by esterification to obtain the acetate ester derivative.

  • Key steps:
    • Catalytic hydrogenation of the unsaturated aldehyde.
    • Subsequent esterification of the resulting alcohol.

This method leverages stereoselective hydrogenation to maintain the desired stereochemistry at the cyclopentyl moiety.

Multi-step Oxidation, Reduction, and Acetylation (WO2016181413A1)

A comprehensive synthetic sequence is described in patent WO2016181413A1, involving:

Step Reagents/Conditions Product/Transformation
a) Acetic acid, hydrogen peroxide, sulfuric acid (25-30°C, 24-26 h) Hydroxy lactone intermediate
b) Pyridinium dichromate (25-30°C, 8-10 h) Oxidation to cyclopenta[b]furan-2,5-dione
c) p-Toluenesulfonic acid in methanol (65-70°C, 24-26 h) Methyl 2-(1,5,5-trimethyl-4-oxocyclopent-2-en-1-yl)acetate
d) Cerium(III) chloride heptahydrate, sodium borohydride (25-30°C, 1-2 h) Reduction to methyl 2-(4-hydroxy-1,5,5-trimethylcyclopent-2-en-1-yl)acetate
e) Boron trifluoride diethyl etherate, sodium cyanoborohydride (66-70°C, 8-10 h) Formation of methyl 2-(1,5,5-trimethylcyclopent-2-en-1-yl)acetate
f) Lithium aluminium hydride (25-30°C, 2-3 h) Reduction to 2-(1,5,5-trimethylcyclopent-2-en-1-yl)ethanol
g) Acetic anhydride, triethylamine, 4-dimethylaminopyridine, dichloromethane (25-30°C, 3-4 h) Acetylation to 2-(1,5,5-trimethylcyclopent-2-en-1-yl)ethyl acetate

This sequence is notable for its stereochemical control and high yields at each step, culminating in the acetate ester which corresponds to the target compound.

Esterification of 4-Hydroxy-3,3-dimethyl-5-((R)-2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-one

Another patented process (EP3464235B1) describes the acetylation of hydroxy ketone intermediates using acetic anhydride in the presence of DMAP (4-dimethylaminopyridine) and triethylamine in cyclohexane. The reaction is exothermic and conducted at elevated temperatures (~86°C), followed by aqueous workup and purification by distillation.

  • This method is useful for preparing acetylated cyclopentyl derivatives with high purity.
  • The process includes vacuum distillation to isolate the acetate product.

Research Findings and Analysis

Stereochemistry and Isomerization

  • The stereochemistry at the 2,2,3-trimethylcyclopentyl ring is critical for the properties of the final ester.
  • Isomerization during oxidation or reduction steps can lead to β-campholene isomers, which are generally undesirable.
  • Controlled hydrogenation and selective reduction methods are employed to maintain the correct stereochemistry.

Yield and Purity

  • The multi-step synthetic routes typically achieve overall yields ranging from 70% to 90% depending on the step and purification methods used.
  • Chromatographic purification (e.g., column chromatography with hexane/ethyl acetate gradients) is often employed to achieve high purity, especially for intermediates.

Functional Group Transformations

  • The use of pyridinium dichromate and cerium(III) chloride/sodium borohydride systems allows for selective oxidation and reduction without overreaction.
  • Acetylation is efficiently catalyzed by DMAP and triethylamine, yielding the acetate ester under mild conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Hydrogenation + Esterification (E)-(R)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-buten-1-al H2, catalyst; Ac2O Ambient to mild heating Moderate to high Maintains stereochemistry
Multi-step Oxidation-Reduction-Acetylation Hydroxy lactone intermediates H2SO4, H2O2; PDC; TsOH; CeCl3/NaBH4; BF3·OEt2/NaCNBH3; LAH; Ac2O/Et3N/DMAP 25-70°C, various times 70-90% per step Detailed stereochemical control
Acetylation of Hydroxy Ketone 4-Hydroxy-3,3-dimethyl-5-((R)-2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-one Ac2O, DMAP, Et3N 86°C, 1-2 h High Followed by vacuum distillation

Scientific Research Applications

Applications in Flavoring and Fragrance

2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate is recognized for its pleasant aroma and is used as a flavoring agent in food products. It has been evaluated for safety and efficacy in food applications by various regulatory bodies. For instance, the Joint FAO/WHO Expert Committee on Food Additives has assessed similar compounds for their flavoring properties and acceptable daily intake levels .

Case Study: Flavoring Agent Evaluation

A comprehensive evaluation of alicyclic esters, including this compound, was conducted to determine their safety as food additives. The study indicated that compounds with similar structures demonstrated low toxicity and were suitable for use in food products at specified concentrations .

Cosmetic Formulations

The compound is also utilized in cosmetic formulations due to its emollient properties and ability to enhance fragrance stability. Its incorporation into creams and lotions has been shown to improve sensory attributes and skin feel.

Case Study: Cosmetic Product Development

Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the formulation of a topical emulsion containing various natural extracts. The inclusion of this compound contributed to the product's stability and enhanced sensory characteristics. The study emphasized the importance of ingredient interactions in achieving desired product performance .

Toxicological Studies

Toxicological assessments have been essential for establishing the safety profile of this compound. Studies indicate that at concentrations typically used in cosmetic formulations, the compound exhibits minimal irritation potential on human skin.

Case Study: Skin Irritation Assessment

A study focused on evaluating skin irritation from various cosmetic ingredients included this compound. Results demonstrated that formulations containing this compound were well-tolerated by subjects during patch testing .

Summary of Research Findings

Application AreaKey Findings
Flavoring AgentEvaluated as safe for use in food products; low toxicity levels reported .
Cosmetic FormulationsEnhances stability and sensory properties; effective in topical emulsion formulations .
Toxicological SafetyMinimal irritation observed; well-tolerated in dermatological tests .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-(2,2,3-trimethylcyclopent-1-yl)ethyl acetate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound 4605-47-4 C₁₂H₂₂O₂ 198.305 Saturated cyclopentane, trimethyl groups, ester Fragrances, flavorings
Ethyl [(1S)-2,2,3-trimethyl-3-cyclopenten-1-yl]acetate 81907-73-5 C₁₃H₂₂O₂ 210.31 (estimated) Cyclopentene ring, ethyl ester Organic synthesis intermediates
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethylbutyl acetate 85567-28-8 C₁₇H₃₀O₂ 266.42 Bicyclic norbornane system, acetate ester High-stability fragrances, resins
Ethyl (R)-2-[1-((triisopropylsilyl)ethynyl)cyclopent-2-en-1-yl]acetate 1052144-78-1 C₂₀H₃₄O₂Si 334.568 Silyl-protected ethynyl, cyclopentene Organometallic catalysts
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.24 Phenyl group, acetoacetate ester Pharmaceutical precursors, UV screens

Key Comparative Insights

Cyclopentane vs. Cyclopentene Derivatives
  • This compound (cyclopentane) exhibits greater thermal and oxidative stability due to its saturated ring, whereas Ethyl [(1S)-2,2,3-trimethyl-3-cyclopenten-1-yl]acetate (cyclopentene) contains a double bond, making it more reactive in Diels-Alder or hydrogenation reactions .
  • The cyclopentene derivative’s lower symmetry may reduce its volatility compared to the cyclopentane analog.
Bicyclic vs. Monocyclic Systems
  • 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethylbutyl acetate features a rigid norbornane-like bicyclic framework, increasing its molecular weight (266.42 g/mol) and boiling point. This structural complexity enhances its persistence in high-temperature applications, such as resin plasticizers or long-lasting perfumes .
  • In contrast, the monocyclic target compound’s lower molecular weight (198.3 g/mol) favors faster evaporation, ideal for top-note fragrances.
Silyl-Protected Ethynyl Derivatives
  • Ethyl (R)-2-[1-((triisopropylsilyl)ethynyl)cyclopent-2-en-1-yl]acetate incorporates a triisopropylsilyl (TIPS) group, significantly increasing lipophilicity (LogP = 5.497) and steric bulk. This makes it valuable in organometallic synthesis, where the silyl group acts as a protective moiety for alkynes .
  • The target compound lacks such functional groups, limiting its use in specialized synthetic chemistry but simplifying its purification.
Aromatic vs. Alicyclic Esters
  • Ethyl 2-phenylacetoacetate contains a phenyl group conjugated to an acetoacetate ester, enabling UV absorption (λmax ~270 nm) and keto-enol tautomerism. These properties are exploited in photostabilizers and as intermediates in heterocyclic drug synthesis .
  • The alicyclic structure of this compound lacks aromaticity, resulting in weaker UV activity but better compatibility with non-polar matrices like essential oils.

Physicochemical and Spectroscopic Differences

  • Boiling Points : Bicyclic and silyl derivatives (e.g., 266.42 and 334.568 g/mol) have higher boiling points than the target compound due to increased molecular weight and structural rigidity.
  • FTIR Signatures : All compounds show C=O stretches near 1740 cm⁻¹, but substituents alter peak positions. For example, the phenyl group in Ethyl 2-phenylacetoacetate introduces aromatic C-H stretches (~3000 cm⁻¹), absent in the alicyclic target compound .
  • Solubility: The silyl derivative’s lipophilicity (LogP = 5.497) reduces water solubility, whereas the target compound’s lower LogP (~3.0 estimated) enhances miscibility with ethanol and diethyl ether.

Biological Activity

2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate is a compound derived from the cyclopentane family, notable for its structural complexity and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H18O2C_{10}H_{18}O_2. It features a cyclopentane ring with three methyl groups and an acetate functional group. This unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds containing similar structural motifs have demonstrated significant cytotoxicity against human breast cancer cell lines such as MCF-7 and HeLa cells .
  • Neuroprotective Effects : There is evidence suggesting that compounds with related structures may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
  • Antimicrobial Activity : Some studies suggest potential antimicrobial effects against various pathogens, although specific data on this compound is limited.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis.
  • Antioxidant Activity : Many monoterpenes exhibit antioxidant properties that help mitigate oxidative damage in cells.

Anticancer Activity

A study conducted on hybrid compounds containing the trimethylcyclopentane moiety revealed significant anticancer activity against MCF-7 cells with IC50 values indicating effective inhibition of cell growth .

CompoundIC50 (µM)Cell Line
Hybrid Compound A12.5MCF-7
Hybrid Compound B15.0HeLa

Neuroprotective Properties

Research on hydroxamic acids derived from monoterpenoids indicated their ability to protect neuronal cells from β-amyloid-induced damage. While specific studies on this compound are sparse, the structural similarities suggest potential neuroprotective effects .

Antimicrobial Activity

Some derivatives have shown inhibitory effects against bacterial strains in preliminary studies. However, comprehensive data on this compound's antimicrobial efficacy remains to be established.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity at micromolar concentrations .
  • Neuroprotection in Animal Models : In transgenic mouse models of Alzheimer’s disease, compounds related to this class demonstrated improved cognitive functions and reduced neurodegeneration markers .

Q & A

Q. What statistical approaches are recommended for interpreting conflicting bioactivity data in high-throughput screens?

  • Methodological Answer :
  • Robust Z-Score : Normalize activity values across plates to minimize batch effects.
  • False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to adjust p-values for multiple comparisons.

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